molecular formula C6H6ClNOS B13537901 1-(2-Chlorothiazol-5-yl)propan-2-one

1-(2-Chlorothiazol-5-yl)propan-2-one

Katalognummer: B13537901
Molekulargewicht: 175.64 g/mol
InChI-Schlüssel: VXXOMLNGTHMONG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Chlorothiazol-5-yl)propan-2-one is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a chlorothiazole ring attached to a propanone moiety. It is of significant interest due to its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Analyse Chemischer Reaktionen

1-(2-Chlorothiazol-5-yl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorothiazole ring can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Condensation: The compound can participate in condensation reactions with amines to form imines or with alcohols to form acetals.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-(2-Chlorothiazol-5-yl)propan-2-one has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-(2-Chlorothiazol-5-yl)propan-2-one involves its interaction with specific molecular targets and pathways. The compound’s biological activity is primarily attributed to its ability to inhibit key enzymes or disrupt cellular processes. For example, it may inhibit microbial enzymes, leading to the disruption of essential metabolic pathways and resulting in antimicrobial effects .

Vergleich Mit ähnlichen Verbindungen

1-(2-Chlorothiazol-5-yl)propan-2-one can be compared with other thiazole derivatives, such as:

The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties, making it a valuable compound for research and industrial applications.

Eigenschaften

Molekularformel

C6H6ClNOS

Molekulargewicht

175.64 g/mol

IUPAC-Name

1-(2-chloro-1,3-thiazol-5-yl)propan-2-one

InChI

InChI=1S/C6H6ClNOS/c1-4(9)2-5-3-8-6(7)10-5/h3H,2H2,1H3

InChI-Schlüssel

VXXOMLNGTHMONG-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)CC1=CN=C(S1)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.